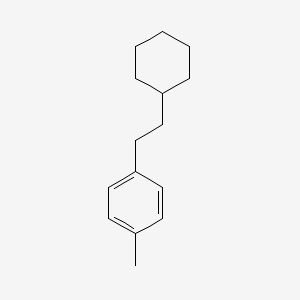
Benzene, 1-(2-cyclohexylethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-cyclohexylethyl)-4-methyl- is an organic compound with the molecular formula C15H22 It is a derivative of benzene, where a cyclohexylethyl group and a methyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1-(2-cyclohexylethyl)-4-methyl- can be synthesized through the alkylation of benzene with cyclohexene in the presence of an acid catalyst. The reaction involves the formation of a cyclohexyl group, which is then attached to the benzene ring. The process can be carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(2-cyclohexylethyl)-4-methyl- typically involves the use of advanced catalytic systems and optimized reaction conditions. The process may include the partial hydrogenation of benzene to form cyclohexene, followed by its alkylation with benzene. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-cyclohexylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Cyclohexyl alcohols, ketones, and carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-(2-cyclohexylethyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-cyclohexylethyl)-4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the methyl group.
Phenylcyclohexane: Another derivative of benzene with a cyclohexyl group.
Cyclohexylmethylbenzene: Contains both cyclohexyl and methyl groups but in different positions.
Uniqueness
Benzene, 1-(2-cyclohexylethyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
835600-32-3 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H22/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 |
InChI Key |
JWGGHUASGFJMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
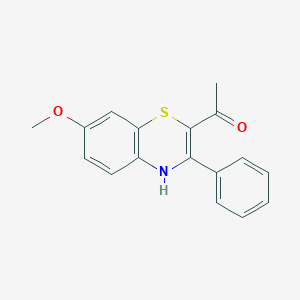
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
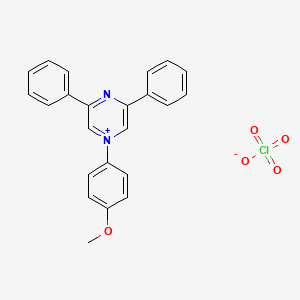
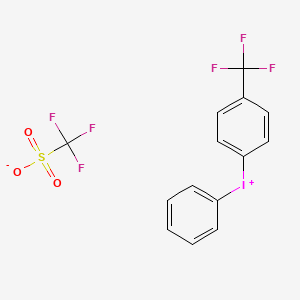
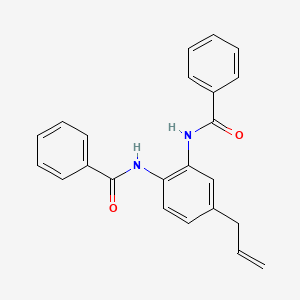
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
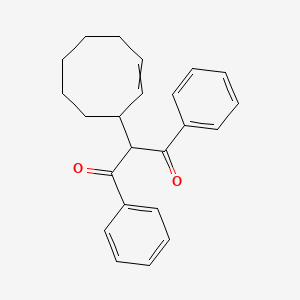
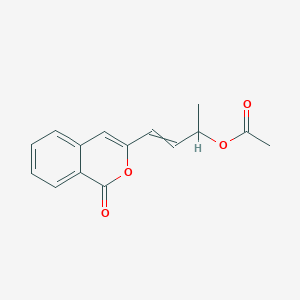
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
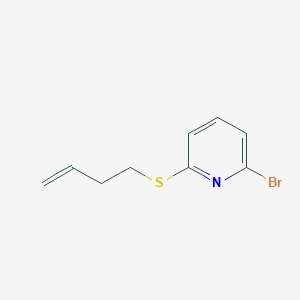
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
